2-(Quinolin-8-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(Quinolin-8-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H12N2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yl)ethan-1-amine hydrochloride typically involves the reaction of quinoline with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is also becoming more common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-8-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives can have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
2-(Quinolin-8-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Quinolin-8-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound can bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Quinolin-8-yl)ethan-1-amine hydrochloride include:
- 2-(Quinolin-8-yl)ethan-1-amine
- Quinoline
- 8-Aminoquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chemical properties, which make it particularly useful in certain applications. For example, its hydrochloride salt form can enhance its solubility and stability, making it more suitable for use in aqueous environments .
Properties
Molecular Formula |
C11H13ClN2 |
---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2-quinolin-8-ylethanamine;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;/h1-5,8H,6-7,12H2;1H |
InChI Key |
NWNQZLXKCBIVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCN)N=CC=C2.Cl |
Origin of Product |
United States |
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